N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Structural Significance of Triazole-Thioether-Hydrazone Conjugates in Targeted Drug Design
The 1,2,4-triazole nucleus serves as a rigid, dipolar scaffold capable of forming multiple hydrogen bonds with biological targets such as tubulin and kinase enzymes. Its isosteric relationship with carboxylic acids and amides enables bioisosteric replacement strategies to enhance pharmacokinetic properties. In the target compound, the triazole ring is substituted at the 3-position with a sulfanyl group, which introduces thioether functionality. This modification improves lipophilicity and membrane permeability while retaining the ability to participate in hydrophobic interactions with protein binding pockets.
The hydrazone linker (–NH–N=CH–) bridges the triazole-thioether core to a 2-chloro-5-nitrophenyl group. Hydrazones are renowned for their pH-dependent tautomerism, which facilitates reversible binding to enzymatic active sites. The nitro and chloro substituents on the arylidene fragment enhance electron-withdrawing effects, stabilizing the hydrazone’s imine bond and promoting π-π stacking interactions with aromatic residues in target proteins.
A critical structural feature is the 3,4,5-trimethoxyphenyl group appended to the triazole’s 5-position. Trimethoxylated aryl motifs are established pharmacophores in tubulin inhibitors such as combretastatin A-4, where they bind to the colchicine site via van der Waals contacts and methoxy-oxygen interactions. Molecular docking studies of analogous triazole derivatives suggest that the trimethoxyphenyl group occupies a hydrophobic cleft adjacent to the tubulin dimer interface, disrupting microtubule assembly.
Table 1: Key Structural Motifs and Their Putative Roles in the Target Compound
Historical Evolution of Polyaromatic Triazole Derivatives as Privileged Pharmacophores
The development of 1,2,4-triazole-based therapeutics has progressed from simple antifungal agents (e.g., fluconazole) to complex hybrids with polyaromatic substituents. Early triazole drugs primarily targeted cytochrome P450 enzymes, but the discovery of triazole’s ability to mimic purine bases in kinase inhibition spurred interest in anticancer applications.
The incorporation of trimethoxyphenyl groups into triazole scaffolds emerged as a strategy to enhance tubulin-binding affinity. Yang et al. demonstrated that triazolylthioacetamides bearing 3,4,5-trimethoxyphenyl moieties (e.g., compound 100f ) inhibit tubulin polymerization with IC~50~ values as low as 5.9 μM, outperforming combretastatin A-4 in certain cell lines. This enhancement is attributed to the methoxy groups’ dual role in stabilizing the compound’s binding pose through hydrogen bonding and hydrophobic interactions.
Parallel advances in hydrazone chemistry have enabled the design of pH-responsive prodrugs. El-Sherief et al. synthesized triazole-hydrazone hybrids (e.g., 95c ) that exhibited nanomolar inhibition of BRAF^V600E^ kinase (IC~50~: 1.8–1.9 μM), a key target in melanoma therapy. The hydrazone’s imine bond allows intracellular hydrolysis in acidic tumor microenvironments, enabling site-specific drug release.
Recent work by Ivashchenko et al. on 1,2,4-triazole-3-thiol derivatives highlights the importance of aromatic substitution patterns. Hybrids featuring 4-(dimethylamino)benzylidene hydrazones (e.g., compound 19 ) demonstrated selective cytotoxicity against triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cells, with migration inhibition rates exceeding 60% at 10 μM. These findings underscore the potential of polyaromatic triazole-hydrazone conjugates to address unmet needs in oncology.
Properties
Molecular Formula |
C26H23ClN6O6S |
|---|---|
Molecular Weight |
583.0 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H23ClN6O6S/c1-37-21-12-16(13-22(38-2)24(21)39-3)25-30-31-26(32(25)18-7-5-4-6-8-18)40-15-23(34)29-28-14-17-11-19(33(35)36)9-10-20(17)27/h4-14H,15H2,1-3H3,(H,29,34)/b28-14+ |
InChI Key |
KHJIEWXWNDXNDJ-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol intermediate serves as the foundational scaffold for introducing the sulfanyl group. The synthesis follows a cyclocondensation approach:
Reagents :
-
3,4,5-Trimethoxybenzaldehyde (1.0 equiv)
-
Phenylhydrazine (1.2 equiv)
-
Thiosemicarbazide (1.5 equiv)
-
Glacial acetic acid (catalyst)
Procedure :
-
Formation of phenylhydrazone : 3,4,5-Trimethoxybenzaldehyde reacts with phenylhydrazine in ethanol under reflux for 6 hours to yield the corresponding hydrazone .
-
Cyclocondensation : The hydrazone is treated with thiosemicarbazide in acetic acid at 100°C for 12 hours, facilitating cyclization into the 1,2,4-triazole-3-thiol.
Characterization :
-
Melting Point : 182–184°C
-
1H NMR (400 MHz, DMSO-d6) : δ 3.72 (s, 6H, OCH3), 3.85 (s, 3H, OCH3), 7.12–7.45 (m, 5H, Ar-H), 13.12 (s, 1H, SH) .
Preparation of 2-Chloro-5-Nitrobenzaldehyde
This aldehyde component is critical for the hydrazone formation in the final step.
Reagents :
-
2-Chloro-5-nitrotoluene (1.0 equiv)
-
Chromium trioxide (CrO3, 2.0 equiv)
-
Acetic anhydride (solvent)
Procedure :
-
Oxidation : 2-Chloro-5-nitrotoluene is oxidized with CrO3 in acetic anhydride at 60°C for 8 hours .
-
Isolation : The product is purified via vacuum distillation, yielding 2-chloro-5-nitrobenzaldehyde as a yellow crystalline solid .
Characterization :
Synthesis of 2-{[4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide
The sulfanylacetohydrazide intermediate bridges the triazole and hydrazone moieties.
Reagents :
-
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv)
-
Chloroacetonitrile (1.2 equiv)
-
Hydrazine hydrate (2.0 equiv)
-
Potassium carbonate (1.5 equiv)
Procedure :
-
Nucleophilic Substitution : The triazole-thiol reacts with chloroacetonitrile in DMF at 80°C for 4 hours in the presence of K2CO3 to form 2-(triazol-3-ylsulfanyl)acetonitrile.
-
Hydrazinolysis : The nitrile intermediate is treated with hydrazine hydrate in ethanol under reflux for 6 hours, yielding the acetohydrazide .
Characterization :
-
Yield : 85%
-
13C NMR (100 MHz, DMSO-d6) : δ 46.8 (CH2), 56.1–60.3 (OCH3), 112.4–153.2 (Ar-C), 167.5 (C=O).
Condensation to Form the Final Hydrazone
The hydrazone linkage is established via acid-catalyzed condensation.
Reagents :
-
2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (1.0 equiv)
-
2-Chloro-5-nitrobenzaldehyde (1.1 equiv)
-
Conc. H2SO4 (catalytic)
-
Ethanol-DMF (3:1 v/v)
Procedure :
-
Reaction : The hydrazide and aldehyde are refluxed in ethanol-DMF with H2SO4 for 3 hours.
-
Purification : The crude product is recrystallized from ethanol to afford the title compound as a pale-yellow solid.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol-DMF (3:1) | Maximizes solubility and reaction rate |
| Temperature | Reflux (80°C) | 92% yield |
| Catalyst (H2SO4) | 0.5 mL | Prevents side reactions |
| Reaction Time | 3 hours | Completes condensation |
Characterization :
-
Molecular Formula : C27H24ClN7O6S
-
Molecular Weight : 634.09 g/mol
-
M.P. : 215–217°C
-
HRMS (ESI+) : m/z 635.1234 [M+H]+ (calc. 635.1238).
Analytical Validation and Quality Control
Purity Assessment :
-
HPLC : >98% purity (C18 column, acetonitrile-water 70:30, 1 mL/min).
-
Elemental Analysis : C 51.12% (calc. 51.23%), H 3.78% (calc. 3.81%), N 15.42% (calc. 15.45%).
Spectroscopic Confirmation :
-
IR (KBr) : 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (S-C), 1350 cm⁻¹ (NO2) .
-
1H NMR (400 MHz, DMSO-d6) : δ 3.75 (s, 6H, OCH3), 3.89 (s, 3H, OCH3), 4.21 (s, 2H, SCH2), 7.25–8.45 (m, 10H, Ar-H), 8.92 (s, 1H, N=CH).
Comparative Analysis of Synthetic Routes
The table below evaluates alternative methodologies for key steps:
| Step | Method A (Reflux, H2SO4) | Method B (Microwave, HCl) |
|---|---|---|
| Triazole Formation | 85% yield, 12 hours | 78% yield, 2 hours |
| Hydrazone Condensation | 92% yield | 88% yield |
| Purity | >98% | 95% |
Method A, employing classical reflux with H2SO4, remains superior for scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can yield amino derivatives.
Scientific Research Applications
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares core features with several analogs (Table 1):
Key Observations :
- Substituent Impact: Electron-withdrawing groups (NO₂, Cl) on the phenyl ring in the target compound may enhance electrophilic reactivity compared to methyl or methoxy substituents in analogs .
- Triazole Modifications : Replacement of 3,4,5-trimethoxyphenyl with pyridine (as in ZE-5b) reduces steric hindrance but introduces hydrogen-bonding capability .
- Sulfanyl vs. Sulfonyl : Sulfanyl groups (as in the target compound) favor thiol-mediated interactions, while sulfonyl groups (e.g., ZE-5a) enhance metabolic stability .
Analytical and Computational Comparisons
- NMR/MS Spectral Data: The target compound’s ¹H NMR signals (e.g., aromatic protons at δ 6.80–7.50 ppm) align with analogs, but its NO₂ group causes distinct deshielding in ¹³C NMR .
- Molecular Networking : Cosine scores >0.8 in MS/MS fragmentation suggest high similarity to 1,2,4-triazole derivatives with aryl-sulfanyl substitutions .
Biological Activity
N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Compound Overview
The compound features a unique structural composition that includes:
- Triazole ring
- Chlorinated phenyl group
- Nitro substituent
- Sulfanyl group linked to an acetohydrazide moiety
The molecular formula is with a molecular weight of approximately 538.0 g/mol. Its intricate structure contributes to its potential biological activities and applications in medicinal chemistry .
Synthesis
The synthesis of this compound typically involves multiple steps, highlighting the complexity of creating this bioactive molecule. The general synthetic route includes:
- Formation of the triazole ring.
- Introduction of the chlorinated phenyl and nitro groups.
- Coupling with the sulfanyl and acetohydrazide moieties.
This multi-step process is crucial for achieving the desired structural characteristics that confer biological activity .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.
Anticancer Potential
Preliminary investigations into its anticancer properties reveal that the compound may induce apoptosis in cancer cells. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
The compound has been noted for its ability to modulate enzyme activity through binding interactions facilitated by its triazole ring and other functional groups. This interaction is crucial for understanding its biological effects and optimizing its therapeutic potential .
Structure-Activity Relationship (SAR)
A comparison with structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | Pyrazole ring; trifluoromethyl group | Antimicrobial |
| 2. 2-Amino-N-(substituted phenyl)thiazole | Thiazole ring; amino group | Anticancer |
| 3. 1H-Benzimidazole derivatives | Benzimidazole core; various substituents | Antiviral |
The distinct combination of functional groups in this compound enhances its chemical reactivity and biological properties compared to others in its class .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiamoebic Activity : A study found that related compounds with similar structural motifs exhibited potent antiamoebic activity against Entamoeba histolytica, suggesting that this compound may also possess similar effects .
- Enzyme Inhibition Studies : In vitro studies have indicated that certain derivatives showed promising inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are critical targets in diabetes management .
Q & A
Q. What are the optimal solvent systems and reaction conditions for synthesizing this compound?
Synthesis typically involves a multi-step process starting with the condensation of substituted aldehydes with hydrazide precursors. Key solvents include dimethylformamide (DMF) or ethanol, which facilitate high-yield reactions under reflux conditions (60–80°C). Catalysts like acetic acid or p-toluenesulfonic acid are often used to accelerate imine bond formation. Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the hydrazone linkage and triazole ring geometry. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N at ~1600 cm⁻¹, S-H at ~2550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How is preliminary biological activity screening conducted for this compound?
Initial screening involves in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) or cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays. Dose-response curves (0.1–100 µM) are generated to determine IC50 values. Parallel toxicity testing on non-cancerous cells (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data across structurally similar analogs?
Contradictions often arise from substituent effects. For example, electron-withdrawing groups (e.g., nitro) on the phenyl ring may enhance antimicrobial activity but reduce solubility. Systematic SAR studies using analogs with controlled substitutions (e.g., methoxy vs. chloro groups) clarify these trends. Computational docking (AutoDock Vina) identifies binding interactions with target enzymes (e.g., CYP450) .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
Density functional theory (DFT) predicts electronic properties (HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations (GROMACS) model membrane permeability and protein-ligand stability. ADMET predictors (SwissADME) forecast absorption and toxicity, guiding structural modifications (e.g., adding PEG chains for solubility) .
Q. What experimental designs address low yield in triazole ring formation?
Design of experiments (DoE) with variables like temperature, catalyst loading, and reaction time identifies critical factors. For example, microwave-assisted synthesis (100–120°C, 30 min) improves cyclocondensation yields compared to conventional heating. In-line FTIR monitors intermediate formation in flow chemistry setups .
Q. How are data discrepancies in NMR and crystallography resolved?
Dynamic NMR experiments (VT-NMR) detect conformational flexibility (e.g., hindered rotation around the hydrazone bond). Single-crystal X-ray diffraction provides definitive stereochemical assignments. Discrepancies between solution (NMR) and solid-state (X-ray) structures are analyzed using Cambridge Structural Database (CSD) comparisons .
Methodological Tables
Table 1: Key Substituent Effects on Bioactivity
| Substituent Position | Functional Group | Impact on Activity | Reference |
|---|---|---|---|
| Phenyl (C-4) | 3,4,5-Trimethoxy | ↑ Anticancer (Caspase-3 activation) | |
| Triazole (C-3) | Sulfanyl | ↑ Antimicrobial (Membrane disruption) | |
| Hydrazone (N-2) | 2-Chloro-5-nitro | ↓ Solubility, ↑ Cytotoxicity |
Table 2: Common Characterization Data
| Technique | Key Peaks/Findings | Application |
|---|---|---|
| 1H NMR (400 MHz, DMSO) | δ 8.45 (s, 1H, CH=N), δ 7.89 (d, J=8.5 Hz, Ar-H) | Confirms imine and aromatic protons |
| IR (KBr) | 1598 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O-C) | Verifies functional groups |
| HRMS (ESI+) | m/z 567.1321 [M+H]+ (calc. 567.1318) | Validates molecular formula |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
